molecular formula C11H14N2O2 B11967004 N-(6-Methyl-2-pyridyl)-acetoacetamide

N-(6-Methyl-2-pyridyl)-acetoacetamide

Cat. No.: B11967004
M. Wt: 206.24 g/mol
InChI Key: DMCNHFDVSBMGOC-UHFFFAOYSA-N
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Description

N-(6-Methyl-2-pyridyl)-acetoacetamide (CAS 16867-47-3) is a heterocyclic acetamide derivative with the molecular formula C₁₀H₁₂N₂O₂ and a molecular weight of 196.22 g/mol . Structurally, it consists of a pyridine ring substituted with a methyl group at the 6-position and an acetoacetamide moiety (-COCH₂CONH₂) at the 2-position.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

N-[(6-methylpyridin-2-yl)methyl]-3-oxobutanamide

InChI

InChI=1S/C11H14N2O2/c1-8-4-3-5-10(13-8)7-12-11(15)6-9(2)14/h3-5H,6-7H2,1-2H3,(H,12,15)

InChI Key

DMCNHFDVSBMGOC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)CNC(=O)CC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-Methyl-2-pyridyl)-acetoacetamide typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with acetoacetic ester under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

N-(6-Methyl-2-pyridyl)-acetoacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

N-(6-Methyl-2-pyridyl)-acetoacetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(6-Methyl-2-pyridyl)-acetoacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridyl Ring

N-(6-Chloropyridin-2-yl)acetamide (CAS 80364-46-1)
  • Molecular Formula : C₇H₇ClN₂O
  • Molecular Weight : 170.60 g/mol
  • Key Differences : The methyl group in the main compound is replaced with a chlorine atom at the 6-position of the pyridine ring. Chlorine’s electron-withdrawing nature may alter electronic properties and reactivity compared to the methyl group’s electron-donating effect. This substitution could influence binding affinity in biological targets or solubility .
N-(6-Aminopyridin-2-yl)acetamide
  • Molecular Formula : C₇H₉N₃O
  • Molecular Weight : 151.17 g/mol
  • Key Differences: The 6-methyl group is replaced with an amino (-NH₂) group.

Variations in the Acetamide Moiety

2-(Benzo[d]thiazol-2-ylsulfanyl)-N-(6-methyl-2-pyridyl)acetamide
  • Molecular Formula : C₁₅H₁₃N₃O₂S₂
  • Molecular Weight : 331.41 g/mol
  • Key Differences : The acetoacetamide group is replaced with a benzothiazolylsulfanyl (-S-C₇H₄NS) substituent. The sulfur atom and aromatic benzothiazole ring enhance lipophilicity and may confer toxicity, as seen in related benzothiazole derivatives .
N-(2-Benzothiazolyl)-acetoacetamide (CAS 4692-94-8)
  • Molecular Formula : C₁₁H₁₀N₂O₂S
  • Molecular Weight : 234.28 g/mol
  • Key Differences: The pyridyl ring is replaced with a benzothiazole group. This substitution introduces sulfur into the heterocycle, which can increase toxicity (e.g., intravenous poisoning) and alter metabolic stability .

Positional Isomerism in Pyridyl Substituents

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
  • Molecular Formula : C₁₄H₁₆N₄O₂S
  • Molecular Weight : 320.37 g/mol
  • Key Differences : The methyl group on the pyridine ring is at the 4-position instead of the 6-position. Positional isomerism can affect steric interactions and molecular packing in crystal structures, as reported in crystallographic studies .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
N-(6-Methyl-2-pyridyl)-acetoacetamide 16867-47-3 C₁₀H₁₂N₂O₂ 196.22 6-methylpyridyl, acetoacetamide
N-(6-Chloropyridin-2-yl)acetamide 80364-46-1 C₇H₇ClN₂O 170.60 6-chloropyridyl, acetamide
N-(2-Benzothiazolyl)-acetoacetamide 4692-94-8 C₁₁H₁₀N₂O₂S 234.28 Benzothiazolyl, acetoacetamide

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